molecular formula C14H14N4O4 B11458889 5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

Cat. No.: B11458889
M. Wt: 302.29 g/mol
InChI Key: AETUCXFCLQCICV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a diazino pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione typically involves multiple steps. One common method involves the condensation of a methoxyphenyl derivative with a diazino pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and diazino pyrimidine core contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H14N4O4/c1-18-11-9(12(19)17-14(18)21)10(15-13(20)16-11)7-4-3-5-8(6-7)22-2/h3-6,10H,1-2H3,(H2,15,16,20)(H,17,19,21)

InChI Key

AETUCXFCLQCICV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC1=O

Origin of Product

United States

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